(1S,2R)-2-Aminocyclohexanol
Overview
Description
(1S,2R)-2-Aminocyclohexanol is a chiral compound with significant importance in organic chemistry. It is an enantiomer of 2-aminocyclohexanol, characterized by its specific three-dimensional arrangement of atoms. The compound is notable for its applications in asymmetric synthesis and as a building block in the synthesis of various pharmaceuticals and fine chemicals.
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been found to target enzymes like lysyl-trna synthetase . This enzyme plays a crucial role in protein synthesis by attaching the correct amino acid onto its tRNA. This process is vital for the translation of mRNA into protein .
Mode of Action
This interaction could lead to changes in the enzyme’s function, potentially affecting the protein synthesis process .
Biochemical Pathways
By interacting with Lysyl-tRNA synthetase, it might influence the attachment of amino acids to tRNA, thereby affecting the translation process and ultimately the protein synthesis .
Pharmacokinetics
A compound with a similar structure, milnacipran, has been studied for its pharmacokinetic properties . After oral administration, the peak plasma concentration of Milnacipran was attained at around 3.5 hours . This could provide some insights into the potential pharmacokinetic behavior of (1S,2R)-2-Aminocyclohexanol, although direct studies would be needed for confirmation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2R)-2-Aminocyclohexanol typically involves the reduction of 2-nitrocyclohexanol. This reduction can be achieved using catalytic hydrogenation or chemical reduction methods. For instance, catalytic hydrogenation can be performed using palladium on carbon (Pd/C) as a catalyst under hydrogen gas at room temperature. Alternatively, chemical reduction can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) in anhydrous ether.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of enantioselective synthesis techniques. These techniques include the use of chiral catalysts or chiral auxiliaries to ensure the selective formation of the desired enantiomer. Enantioselective hydrogenation and enzymatic reduction are common methods employed in industrial settings to achieve high enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions: (1S,2R)-2-Aminocyclohexanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-aminocyclohexanone using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction of this compound can lead to the formation of cyclohexylamine.
Substitution: The amino group in this compound can participate in nucleophilic substitution reactions, forming derivatives such as N-alkyl or N-acyl cyclohexanolamines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products:
Oxidation: 2-Aminocyclohexanone.
Reduction: Cyclohexylamine.
Substitution: N-alkyl or N-acyl cyclohexanolamines.
Scientific Research Applications
(1S,2R)-2-Aminocyclohexanol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of enantiomerically pure compounds. Its chiral nature makes it valuable in asymmetric synthesis and catalysis.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in enzyme-catalyzed reactions.
Medicine: this compound is explored for its potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of fine chemicals and pharmaceuticals, where its chiral properties are essential for the synthesis of enantiomerically pure products.
Comparison with Similar Compounds
(1R,2S)-2-Aminocyclohexanol: The enantiomer of (1S,2R)-2-Aminocyclohexanol, with opposite stereochemistry.
2-Aminocyclohexanone: An oxidized derivative of 2-aminocyclohexanol.
Cyclohexylamine: A reduced derivative of 2-aminocyclohexanol.
Uniqueness: this compound is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its enantiomeric purity is crucial for applications in asymmetric synthesis and chiral catalysis. Compared to its enantiomer (1R,2S)-2-Aminocyclohexanol, it may exhibit different biological activities and interactions with molecular targets.
Properties
IUPAC Name |
(1S,2R)-2-aminocyclohexan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c7-5-3-1-2-4-6(5)8/h5-6,8H,1-4,7H2/t5-,6+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQMCFTMVQORYJC-RITPCOANSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00369200 | |
Record name | (1S,2R)-2-Aminocyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00369200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108267-20-5 | |
Record name | (1S,2R)-2-Aminocyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00369200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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